

Cabazitaxel pharmacokinetics and metabolism CYP450

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Compound Focus: Cabazitaxel

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Quantitative Pharmacokinetic Parameters

The table below summarizes key population pharmacokinetic parameters for **cabazitaxel** following intravenous administration, derived from a study of 170 patients with advanced solid tumors [1].

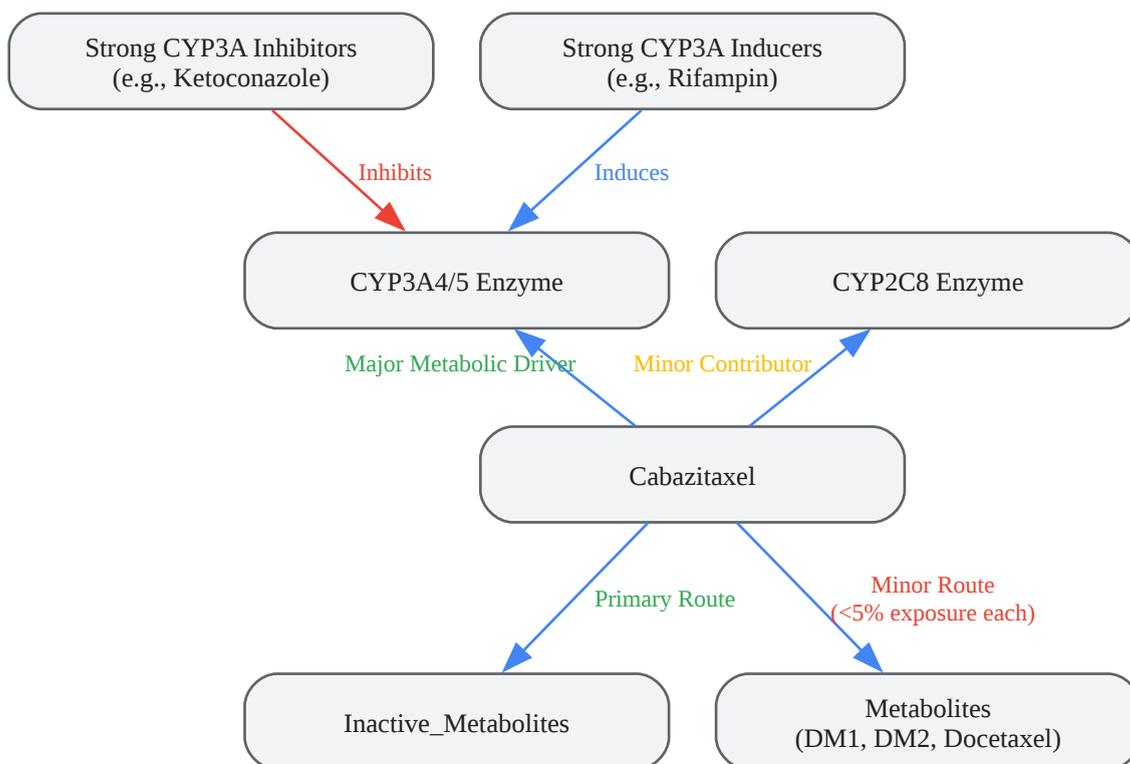
Parameter	Symbol	Value (Typical for non-breast cancer patient, BSA 1.84 m ²)
Clearance	CL	48.5 L/h
Central Volume of Distribution	V ₁	26.0 L
Steady-State Volume of Distribution	V _{ss}	4,870 L
Alpha Half-life	t _{1/2α}	4.4 min
Beta Half-life	t _{1/2β}	1.6 h
Gamma Half-life (Terminal)	t _{1/2γ}	95 h

Cabazitaxel exhibits a triphasic elimination pattern with a very long terminal half-life and an extremely large volume of distribution, indicating extensive tissue binding [1]. **Cabazitaxel** is over 90% protein-bound, primarily to albumin and lipoproteins [1].

Metabolism and CYP450 Interaction

Cabazitaxel is predominantly metabolized in the liver, with CYP3A responsible for **80-90%** of its metabolism, and CYP2C8 accounting for much of the remainder [2]. It is converted into about 20 metabolites, including three active ones (DM1, DM2, and docetaxel itself), though none individually account for more than 10% of the overall systemic exposure [3].

The following diagram illustrates the primary metabolic pathway and key drug interactions:



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Major pharmacokinetic interactions occur with drugs that strongly affect CYP3A activity [4]:

- **Strong Inhibitors:** Repeated administration of **ketoconazole** decreased **cabazitaxel** clearance by **20%**, increasing systemic exposure (AUC) by **25%** [4].

- **Strong Inducers:** Repeated administration of **rifampin** increased **cabazitaxel** clearance by **21%**, decreasing AUC by **17%** [4].
- **Moderate Inhibitors:** The moderate CYP3A4 inhibitor **aprepitant** did not significantly alter **cabazitaxel** exposure [4] [5].

Experimental Protocols for Key Studies

Metabolic Phenotyping with Midazolam

This protocol describes a proof-of-concept study to predict **cabazitaxel** clearance using midazolam as a phenotypic probe for CYP3A activity [2].

- **Objective:** To investigate if the clearance of midazolam correlates with and can predict the clearance of **cabazitaxel**.
- **Probe Drug Administration:** Patients received an **intravenous shot of 2.5 mg midazolam** 1-7 days prior to **cabazitaxel** chemotherapy [2].
- **Blood Sampling for Midazolam:** Samples were collected just prior to the midazolam infusion (time 0) and at **30, 60, 120, 240, and 360 minutes** after infusion [2].
- **Cabazitaxel Administration and Sampling:** Patients received **cabazitaxel** dosed at **25 mg/m²** as a 1-hour IV infusion. Blood samples were taken before infusion and at **30, 60, 120, 240, 360, 600 minutes, and 24 hours** after the start of the infusion [2].
- **Bioanalysis:** Plasma concentrations of both drugs were quantified using validated **liquid chromatography tandem mass spectrometry (LC-MS/MS)** assays [2].
- **Data Analysis:** Non-linear mixed-effects modeling was performed. The individual empirical Bayes estimates for midazolam clearance were tested as a covariate for **cabazitaxel** clearance [2].
- **Key Finding:** Midazolam clearance significantly explained approximately **60% of the inter-individual variability** in **cabazitaxel** clearance ($R=0.74$, $P<0.004$) [2].

Assessing Impact of Hepatic Impairment

This phase I dose-escalation study evaluated the safety and pharmacokinetics of **cabazitaxel** in patients with varying degrees of hepatic impairment [6].

- **Patient Cohorts:** Patients were enrolled into four cohorts based on NCI criteria [6]:
 - **Cohort 1:** Normal hepatic function (total bilirubin and AST \leq ULN)
 - **Cohort 2:** Mild impairment (bilirubin >1.0 to $\leq 1.5 \times$ ULN or AST $>$ ULN)

- **Cohort 3:** Moderate impairment (bilirubin >1.5 to $\leq 3.0 \times$ ULN)
- **Cohort 4:** Severe impairment (bilirubin >3.0 to $10.0 \times$ ULN)
- **Dosing:** Different starting doses were used: **25 mg/m²** (Cohort 1), **20 mg/m²** (Cohort 2), and **10 mg/m²** (Cohorts 3 & 4). Doses were escalated based on Cycle 1 dose-limiting toxicities (DLTs) [6].
- **PK Sampling:** Intensive blood sampling was performed during Cycle 1 on Day 1 (pre-infusion, during infusion, and multiple time points up to 10 hours post-infusion) and on Days 2, 3, 4, 5, 8, and 10 [6].
- **Key Findings:**
 - **Maximum Tolerated Dose (MTD):** The MTD was **20 mg/m²** for mild hepatic impairment and **15 mg/m²** for moderate impairment. The cohort with severe impairment was discontinued early due to DLTs [6].
 - **Pharmacokinetics:** Mild to moderate hepatic impairment did not cause a substantial decline in BSA-normalized **cabazitaxel** clearance. The most frequent grade 3-4 toxicity was neutropenia (42%) [6].

Clinical Implications and Future Directions

- **Dosing Individualization:** Body surface area (BSA) is a poor predictor of **cabazitaxel** clearance [2]. Metabolic phenotyping with a probe drug like midazolam offers a promising strategy to individualize dosing from the first cycle, potentially optimizing the balance between efficacy (neutropenia has been associated with survival benefit) and toxicity [2].
- **Hepatic Impairment:** **Cabazitaxel** is **contraindicated** in patients with severe hepatic impairment (total bilirubin $>3 \times$ ULN). Dose reductions are recommended for patients with mild to moderate impairment [6].
- **Oral Formulation Development:** Research is exploring oral **cabazitaxel** formulations boosted by pharmacoenhancers. In mice, coadministration with the CYP3A inhibitor **ritonavir** increased plasma exposure (AUC) of oral **cabazitaxel** by up to **34-fold** [7] [3]. Adding the ABCB1/P-glycoprotein inhibitor **elacridar** to a ritonavir-boosted regimen further enhanced drug distribution to tissues like the brain, which could be beneficial for treating metastases or overcoming tumor-based efflux transporter resistance [3].

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